Amino-PEG8-t-Boc-Hydrazide

Vue d'ensemble

Description

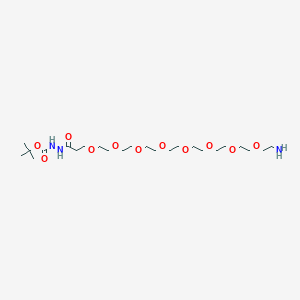

Amino-PEG8-t-Boc-Hydrazide is a compound that features an amino group and a Boc-protected hydrazide. The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility in aqueous media. This compound is primarily used as a crosslinker in various chemical and biological applications .

Applications De Recherche Scientifique

Amino-PEG8-t-Boc-Hydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a crosslinker in the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules for enhanced solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

Industry: Applied in the production of advanced materials with specific functional properties.

Mécanisme D'action

Target of Action

Amino-PEG8-t-Boc-Hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), which it can react with .

Mode of Action

The amine group in this compound is reactive and can form bonds with its targets . The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

Pharmacokinetics

The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

The action of this compound can be influenced by environmental factors such as pH, as the Boc group can be deprotected under mild acidic conditions . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that its action, efficacy, and stability could also be influenced by the hydration level of its environment.

Analyse Biochimique

Biochemical Properties

The amine group of Amino-PEG8-t-Boc-Hydrazide is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This allows it to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reactivity with various biomolecules. The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups . This allows it to form covalent bonds with these molecules, potentially influencing their function and activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Amino-PEG8-t-Boc-Hydrazide is synthesized through a series of chemical reactions involving the attachment of an amino group and a Boc-protected hydrazide to a PEG chain. The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Amino-PEG8-t-Boc-Hydrazide undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes)

Deprotection Reactions: The Boc group can be removed under mild acidic conditions to form a reactive hydrazide.

Common Reagents and Conditions

Reagents: Carboxylic acids, activated NHS esters, carbonyl compounds (ketones and aldehydes), mild acids for deprotection

Conditions: Reactions are typically carried out in aqueous media due to the hydrophilic nature of the PEG spacer.

Major Products Formed

The major products formed from these reactions include various hydrazide derivatives, which can be further utilized in crosslinking and conjugation applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Amino-PEG4-t-Boc-Hydrazide: Similar structure but with a shorter PEG spacer.

Amino-PEG12-t-Boc-Hydrazide: Similar structure but with a longer PEG spacer

Uniqueness

Amino-PEG8-t-Boc-Hydrazide is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring both high solubility and efficient crosslinking .

Activité Biologique

Amino-PEG8-t-Boc-Hydrazide is a synthetic compound that combines a polyethylene glycol (PEG) moiety with an amino group and a tert-butyloxycarbonyl (Boc)-protected hydrazide. This compound is notable for its versatile applications in bioconjugation, drug delivery, and as a crosslinker in various biochemical contexts. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : C24H49N3O11

- Molecular Weight : 555.7 g/mol

- CAS Number : 1334169-96-8

- Functional Groups :

- Amino group (NH2)

- Boc-protected hydrazide

- PEG spacer

The hydrophilic nature of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for biological applications .

This compound operates primarily through its reactive amino and hydrazide groups. The following points summarize its mechanism:

- Reactivity : The amino group can react with various electrophiles, including carboxylic acids and activated NHS esters, facilitating the formation of stable linkages .

- Deprotection : Under mild acidic conditions, the Boc group can be removed, converting the compound into a reactive hydrazide that can couple with carbonyl groups (aldehydes and ketones) to form hydrazone linkages .

- Bioconjugation : This property allows for the modification of biomolecules, enhancing their solubility and stability for therapeutic applications .

Applications in Research and Medicine

This compound has been utilized in various scientific investigations:

- Crosslinking Agents : It serves as a crosslinker in the synthesis of complex biomolecular structures.

- Drug Delivery Systems : Enhances the pharmacokinetics of therapeutic agents by improving their solubility and bioavailability.

- Biomolecule Modification : Used to modify proteins and antibodies, allowing for targeted delivery and improved efficacy in therapeutic contexts .

1. Antibody Immobilization

A study demonstrated the use of this compound as a linker for immobilizing antibodies onto surfaces such as cobalt chromium discs. After deprotection of the Boc group, antibodies were successfully conjugated, resulting in surfaces that supported endothelial cell growth and specifically bound CD34+ cells. This application highlights its potential in vascular grafts and tissue engineering .

2. PROTAC Technology

In research focused on proteolysis targeting chimeras (PROTACs), this compound was employed to create linkers that facilitated targeted degradation of specific proteins involved in cancer pathways. The study showcased how modifying these linkers could enhance selectivity and potency against cancer cell lines, demonstrating the compound's relevance in developing novel anticancer therapies .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Key Functional Groups | Application Area |

|---|---|---|---|

| This compound | 555.7 g/mol | NH2, Boc-protected hydrazide | Drug delivery, bioconjugation |

| Azido-PEG8-t-Boc-Hydrazide | Similar | Azido group | Click chemistry applications |

| Amino-PEG8-Hydrazide | Similar | NH2 | General bioconjugation |

This table illustrates how this compound compares to related compounds, emphasizing its unique properties that facilitate diverse applications in biochemical research.

Propriétés

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49N3O11/c1-24(2,3)38-23(29)27-26-22(28)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-25/h4-21,25H2,1-3H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXIUVNZWFPOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.